N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the compound binding to the target receptor, which then triggers a series of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound’s action could result in a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, show various biologically vital properties . They are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities . They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action for this compound .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves the reaction of 1-methyl-1H-indole-5-carbaldehyde with 2-aminoethanol, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.
Reduction: Formation of N-(2-amino-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)benzamide
- N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
- N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)benzamide
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is unique due to the presence of the 1-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-11,17,21H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGHECQMHGIDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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